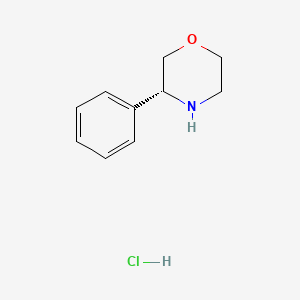

(R)-3-Phenylmorpholine hydrochloride

Description

The Role of Chiral Heterocycles in Modern Organic Synthesis

Chiral heterocycles are fundamental to the construction of complex molecular architectures, particularly in the realm of medicinal chemistry. Their rigid frameworks and the stereospecific arrangement of substituents are crucial for molecular recognition and biological activity. The presence of heteroatoms (such as oxygen, nitrogen, or sulfur) within the ring structure introduces unique electronic and steric properties, influencing reactivity and intermolecular interactions.

The synthesis of enantiomerically pure heterocycles is a major focus of contemporary organic chemistry. nih.govnih.gov Methodologies such as asymmetric catalysis, the use of chiral auxiliaries, and biocatalysis have been extensively developed to achieve high levels of stereocontrol. semanticscholar.org These methods allow for the selective production of a desired enantiomer, which is often critical as different enantiomers of a molecule can exhibit vastly different physiological effects.

Scope and Significance of (R)-3-Phenylmorpholine Hydrochloride in Academic Inquiry

This compound is a specific chiral molecule that belongs to the broader class of phenylmorpholines. While extensive research has been conducted on various substituted phenylmorpholines, detailed academic studies focusing solely on the (R)-3-phenyl isomer are less prevalent in publicly accessible literature. acs.org However, its structural motifs suggest significant potential in several areas of chemical research.

The primary significance of this compound in academic inquiry lies in its potential as a chiral building block or synthon . Chiral synthons are readily available, enantiomerically pure compounds that can be incorporated into the synthesis of more complex target molecules, transferring their chirality to the final product. The presence of the phenyl group at the 3-position and the inherent chirality at that center make it a valuable precursor for the synthesis of a variety of chiral ligands, catalysts, and biologically active compounds.

The hydrochloride salt form enhances the compound's stability and water solubility, which can be advantageous for certain applications and for ease of handling and storage.

Research Findings

While specific, in-depth research articles detailing the synthesis and application of this compound are not widely available, we can infer its properties and potential from the broader literature on chiral morpholines and related compounds.

Synthesis:

The enantioselective synthesis of 3-substituted morpholines can be achieved through several established strategies. These include:

Asymmetric Hydrogenation: The hydrogenation of a corresponding unsaturated precursor, such as a dehydromorpholine, using a chiral catalyst can yield the desired enantiomer with high selectivity. semanticscholar.org

Organocatalysis: Chiral organocatalysts can be employed to facilitate the enantioselective formation of the morpholine (B109124) ring from acyclic precursors. nih.gov

Biocatalysis: Enzymes, such as imine reductases, have been shown to be effective in the enantioselective synthesis of chiral amines, a key step that could be adapted for the production of (R)-3-Phenylmorpholine.

From Chiral Precursors: The synthesis can also start from a chiral amino alcohol, a common strategy for building chiral heterocycles. nih.gov

Characterization:

The characterization of this compound would typically involve a suite of spectroscopic and analytical techniques.

| Technique | Expected Observations |

| NMR Spectroscopy (¹H and ¹³C) | The ¹H NMR spectrum would show characteristic signals for the phenyl group protons and the protons of the morpholine ring. The chemical shifts and coupling constants of the diastereotopic protons on the morpholine ring would provide information about the ring's conformation. The ¹³C NMR would show distinct signals for all carbon atoms, including the chiral center. |

| Infrared (IR) Spectroscopy | The IR spectrum would exhibit characteristic absorption bands for the N-H bond of the secondary amine (and its salt), C-H bonds of the aromatic and aliphatic regions, and the C-O-C ether linkage of the morpholine ring. |

| Mass Spectrometry (MS) | Mass spectrometry would confirm the molecular weight of the compound. |

| Chiral High-Performance Liquid Chromatography (HPLC) | Chiral HPLC is a crucial technique to determine the enantiomeric purity of the compound. By using a chiral stationary phase, the (R) and (S) enantiomers can be separated and quantified. |

| Melting Point | A sharp melting point would be indicative of the purity of the crystalline hydrochloride salt. A reported melting point for this compound is 192.0°C to 193.5°C. fishersci.co.uk |

Potential Applications in Academic Research:

Based on the structure of this compound, its primary utility in academic research is likely as a versatile chiral intermediate.

Asymmetric Catalysis: The secondary amine of the morpholine ring can be functionalized to create novel chiral ligands for transition metal catalysis. The stereochemistry at the 3-position can induce asymmetry in catalytic transformations.

Chiral Auxiliaries: The molecule could potentially be used as a chiral auxiliary, where it is temporarily attached to a substrate to direct a stereoselective reaction, and then subsequently removed.

Medicinal Chemistry: The 3-phenylmorpholine (B1352888) scaffold is a known pharmacophore in various biologically active compounds. nih.govresearchgate.net this compound could serve as a starting material for the synthesis of novel drug candidates, where the specific stereochemistry is often crucial for therapeutic efficacy.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(3R)-3-phenylmorpholine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.ClH/c1-2-4-9(5-3-1)10-8-12-7-6-11-10;/h1-5,10-11H,6-8H2;1H/t10-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZPHPXWWVHPSOP-PPHPATTJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1)C2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@H](N1)C2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for R 3 Phenylmorpholine Hydrochloride

Enantioselective and Diastereoselective Synthesis Strategies

The creation of the single desired stereoisomer of 3-phenylmorpholine (B1352888) requires precise control over the formation of its chiral center. Modern synthetic chemistry offers several powerful strategies to achieve this, broadly categorized into chiral auxiliary-mediated synthesis, asymmetric catalysis, and the resolution of racemic mixtures.

Asymmetric Catalysis in Stereoselective Formation

Asymmetric catalysis is a highly efficient and atom-economical method for synthesizing chiral compounds. This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. These methods are broadly classified based on the type of catalyst used: transition metals, small organic molecules (organocatalysts), or enzymes (biocatalysts).

Transition metal complexes featuring chiral ligands are powerful catalysts for a wide range of enantioselective transformations. Asymmetric hydrogenation is a particularly relevant technique for the synthesis of chiral morpholines. This typically involves the reduction of a prochiral enamine or a cyclic imine precursor, such as a dehydromorpholine.

For example, highly enantioselective hydrogenations of related N-heterocycles have been achieved using rhodium and ruthenium catalysts. The asymmetric hydrogenation of N-benzylated 3-substituted pyridinium (B92312) salts has been successfully performed using a Rh-JosiPhos catalyst, yielding chiral piperidines with up to 90% enantiomeric excess (ee). unimi.itnih.gov Similarly, chiral cationic Ru-MsDPEN catalysts have been used for the hydrogenation of 3-aryl-substituted-2H-1,4-benzoxazines, achieving up to 99% ee. rsc.org These results suggest that a similar strategy, employing a chiral catalyst for the hydrogenation of a 3-phenyl-dehydromorpholine intermediate, would be a viable route to (R)-3-phenylmorpholine.

Another powerful method is palladium-catalyzed carboamination, which can form the morpholine (B109124) ring stereoselectively from an O-allyl ethanolamine (B43304) derivative and an aryl bromide. nih.gov

| Substrate Type | Catalyst System | Product Type | Achieved Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| 3-Aryl-2H-1,4-Benzoxazines | Cationic Ru(η⁶-cymene)(MsDPEN)(Ar₂PO₂) | Chiral 3-Aryl-3,4-dihydro-2H-1,4-benzoxazines | Up to 99% | rsc.org |

| N-Benzyl-3-phenylpyridinium | Rh-JosiPhos | (S)-N-Benzyl-3-phenylpiperidine | Up to 90% | unimi.itnih.gov |

| 1-Aryl-dihydroisoquinolines | Iridium-tetraMe-BITIOP | Chiral Tetrahydroisoquinolines | Up to 94% | mdpi.complu.mx |

Organocatalysis utilizes small, metal-free organic molecules to catalyze asymmetric transformations. While the application of organocatalysis to the de novo synthesis of the morpholine ring is an emerging area, significant strides have been made. For instance, new organocatalysts based on β-morpholine amino acids have been developed and tested in model reactions like the 1,4-addition of aldehydes to nitroolefins. frontiersin.org The synthesis of these catalysts itself involves creating chiral morpholine structures, demonstrating the feasibility of controlling stereochemistry within this framework. frontiersin.org

A potential organocatalytic route to (R)-3-phenylmorpholine could involve an intramolecular cyclization of a suitable linear precursor catalyzed by a chiral Brønsted acid or a proline derivative, proceeding through a stereochemically defined enamine or iminium ion intermediate.

Biocatalysis leverages the high stereoselectivity of enzymes to perform chemical transformations. Enzymes can operate under mild conditions and often display exquisite enantioselectivity, making them an attractive option for industrial-scale synthesis. For the synthesis of chiral amines like (R)-3-phenylmorpholine, imine reductases (IREDs) and transaminases are particularly relevant.

A compelling example is the development of a biocatalytic process for the manufacture of (S)-3-(4-(trifluoromethyl)phenyl)morpholine, a close analog of the target compound. digitellinc.com This process utilized an imine reductase as the key step to convert an acetophenone (B1666503) derivative into the desired chiral morpholine. digitellinc.com The route was successfully scaled to produce over 180 kg of the intermediate with high yield and excellent enantioselectivity, highlighting the industrial viability of this approach. digitellinc.com A similar strategy could be envisioned for (R)-3-phenylmorpholine, starting from a corresponding prochiral imine precursor and selecting an (R)-selective IRED.

| Enzyme Class | Substrate | Product | Key Advantages | Reference |

|---|---|---|---|---|

| Imine Reductase (IRED) | Acetophenone derivative / cyclic imine | (S)-3-(4-(Trifluoromethyl)phenyl)morpholine | High enantioselectivity, high yield, scalable (>180 kg), mild conditions | digitellinc.com |

Chiral Resolution Techniques for Enantiomeric Enrichment

Chiral resolution is a method used to separate a racemic mixture (a 50:50 mixture of both enantiomers) into its individual, pure enantiomers. wikipedia.org While this approach results in a theoretical maximum yield of 50% for the desired enantiomer (unless the undesired enantiomer can be racemized and recycled), it is a robust and widely used industrial method. pharmtech.comonyxipca.com

The most common method of classical resolution involves reacting the racemic amine, (±)-3-phenylmorpholine, with a chiral resolving agent, typically a chiral acid like tartaric acid or camphorsulfonic acid. wikipedia.orgonyxipca.com This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, they can be separated by techniques such as fractional crystallization. pharmtech.com Once the desired diastereomeric salt (e.g., the (R)-3-phenylmorpholine-(+)-tartrate salt) is isolated, the chiral resolving agent is removed by treatment with a base to liberate the pure (R)-3-phenylmorpholine, which is then converted to the hydrochloride salt.

Alternatively, chiral chromatography can be used for separation. nih.gov In this technique, the racemic mixture is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, causing them to travel through the column at different rates and elute separately, thus achieving separation. nih.gov

| Technique | Principle | Common Reagents/Materials | Advantages | Disadvantages |

|---|---|---|---|---|

| Diastereomeric Salt Crystallization | Formation of separable diastereomeric salts with different solubilities. pharmtech.com | Chiral acids (e.g., Tartaric acid, Mandelic acid, Camphorsulfonic acid). onyxipca.com | Scalable, well-established, cost-effective. pharmtech.com | Laborious, relies on unpredictable solubility differences, 50% max yield without recycling. wikipedia.org |

| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase (CSP). nih.gov | Cellulose- or amylose-based CSPs. nih.gov | High purity achievable, applicable to a wide range of compounds. | Can be costly and time-consuming for large-scale purification. onyxipca.com |

Ring-Closing Reaction Pathways for Morpholine Core Formation

The formation of the morpholine ring is the cornerstone of the synthesis. Various ring-closing strategies have been developed, differing in the choice of precursors and the nature of the bond-forming reaction.

A prevalent and direct approach to the morpholine core involves the cyclization of functionalized vicinal amino alcohols. researchgate.net This strategy typically starts with an enantiopure amino alcohol, such as (R)-phenylglycinol, which already contains the desired stereochemistry. The nitrogen and oxygen atoms of the amino alcohol are made to react with a two-carbon electrophile to form the heterocyclic ring.

Common methods include:

Reaction with Dihaloethanes: N-alkylation of the amino alcohol followed by an intramolecular Williamson ether synthesis is a classic approach. The amino group is first functionalized, and then the cyclization is induced by reacting the hydroxyl group with a carbon that has a leaving group.

Reductive Amination followed by Cyclization: An amino alcohol can be reacted with a glycolaldehyde (B1209225) equivalent, followed by reduction and subsequent cyclization.

Annulation with Chloroacetyl Chloride: A widely used, though multi-step, method involves the acylation of a 1,2-amino alcohol with chloroacetyl chloride to form an amide, which then undergoes cyclization to a morpholinone intermediate. This intermediate is subsequently reduced using strong reducing agents like borane (B79455) or aluminum hydride to yield the morpholine ring. chemrxiv.org

Reaction with Ethylene (B1197577) Sulfate (B86663): A greener and more efficient two-step protocol uses ethylene sulfate as a 2-carbon electrophile. chemrxiv.org This method achieves selective monoalkylation of the primary amine in a 1,2-amino alcohol, followed by a base-mediated cyclization to form the morpholine. This approach avoids the use of harsh reducing agents. chemrxiv.orgchemrxiv.org

A copper-catalyzed three-component reaction has also been developed, utilizing amino alcohols, aldehydes, and diazomalonates to create highly substituted morpholines, showcasing the versatility of amino alcohol precursors. nih.gov

Table 1: Comparison of Cyclization Methods from Amino Alcohols

| Method | Key Reagents | Intermediate | Key Advantages | Reference |

|---|---|---|---|---|

| Annulation with Chloroacetyl Chloride | Chloroacetyl chloride, Boron/Aluminum hydrides | Morpholinone | Common and well-established | chemrxiv.org |

| Reaction with Ethylene Sulfate | Ethylene sulfate, t-BuOK | Monoalkylated sulfate ester | Redox-neutral, high yield, scalable | chemrxiv.orgchemrxiv.org |

| Copper-Catalyzed Three-Component | Aldehydes, Diazomalonates, Cu(I) catalyst | Copper carbenoid | Access to highly substituted morpholines | nih.gov |

Strained three-membered rings like epoxides and aziridines are excellent electrophilic precursors for morpholine synthesis. researchgate.netthieme-connect.de Their ring-opening by suitable nucleophiles is a powerful method for constructing the 1,2-amino alcohol backbone in situ, followed by cyclization.

From Epoxides: (R)-Styrene oxide is a logical and frequently used starting material. wikipedia.org The synthesis typically involves the regioselective ring-opening of the epoxide at the less hindered carbon by an ethanolamine derivative. Alternatively, reaction with ammonia (B1221849) or a primary amine can form the corresponding amino alcohol, which is then further elaborated and cyclized. For instance, the reaction of styrene (B11656) oxide with 2-aminoethyl hydrogen sulfate can lead to a 2-substituted morpholine in a one-pot reaction. researchgate.net The development of robust and efficient syntheses often relies on catalytic asymmetric epoxidation to create the chiral epoxide intermediate, which is then subjected to ring-opening. researchgate.net

From Aziridines: Chiral aziridines serve as nitrogen-containing analogues to epoxides. baranlab.org The ring-opening of an N-activated aziridine (B145994) with an oxygen nucleophile can establish the C-O bond of the morpholine ring. Lewis acid-catalyzed ring-opening of N-activated aziridines with electron-rich arenes is a known transformation that highlights their reactivity. nih.gov The synthesis of morpholines from aziridines is less common than from epoxides but represents a viable alternative pathway. researchgate.net The choice of the N-substituent on the aziridine is critical as it dramatically alters the ring's reactivity. nih.gov

Table 2: Ring-Opening Reactions for Morpholine Synthesis

| Precursor | Typical Nucleophile | Reaction Type | Key Features | Reference |

|---|---|---|---|---|

| (R)-Styrene Oxide | Ethanolamine or derivatives | SN2 Ring-Opening | Provides stereospecific access to the amino alcohol backbone. | researchgate.netwikipedia.org |

| N-Activated Aziridine | Alcohols, water | Lewis Acid-Catalyzed Ring-Opening | Versatile for creating complex phenethylamine (B48288) derivatives. | baranlab.orgnih.gov |

Intramolecular cycloaddition reactions offer an elegant approach to construct the morpholine ring, often building significant molecular complexity in a single step. The most relevant of these is the intramolecular [3+2] cycloaddition of nitrones.

In this strategy, an alkenyl nitrone is generated in situ, typically from the condensation of an N-substituted hydroxylamine (B1172632) with an aldehyde containing an alkene tether. researchgate.net The nitrone, a 1,3-dipole, then reacts with the tethered alkene (the dipolarophile) to form an isoxazolidine (B1194047) ring system. This fused heterocyclic intermediate can then be reductively cleaved, for example by hydrogenation, to yield a 1,4-amino alcohol derivative, which upon subsequent cyclization affords the morpholine product. researchgate.net While powerful for creating complex polycyclic systems, the application of this method specifically for simple 3-substituted morpholines requires careful design of the precursor to ensure the correct bond formations and subsequent ring-opening/closing cascade. researchgate.netmdpi.com

Precursor Chemistry and Stereocontrolled Functionalization

The enantiopurity of the final (R)-3-Phenylmorpholine hydrochloride is critically dependent on the stereochemistry of the precursors. The most important chiral building block for this target is (R)-phenylglycinol.

(R)-phenylglycinol can be sourced from the chiral pool, as it is derivable from (R)-phenylglycine, or synthesized via asymmetric methods. nih.gov Biocatalytic cascades have been designed for its synthesis from inexpensive starting materials like L-phenylalanine or styrene. researchgate.net For example, a multi-enzyme one-pot system can convert L-phenylalanine into (R)-phenylglycinol with high conversion and excellent enantiomeric excess (>99% ee). researchgate.net Another biocatalytic route uses an epoxide hydrolase and other enzymes to convert racemic styrene oxide into (R)-phenylglycinol. researchgate.net

Once obtained, (R)-phenylglycinol provides the C-3 stereocenter. Subsequent reactions must be chosen carefully to avoid racemization. For instance, in syntheses involving the cyclization of amino alcohol derivatives (Section 2.2.1), the chiral center is established before the ring is formed, preserving the stereochemical integrity. researchgate.net

Scalable Synthetic Approaches and Process Optimization

For industrial applications, synthetic routes must be scalable, cost-effective, and efficient. The synthesis of morpholines via the reaction of 1,2-amino alcohols with ethylene sulfate has been demonstrated on a large scale (1.5 mol), affording high yields (92%) and purity, highlighting its potential for industrial production. chemrxiv.org This two-step protocol is advantageous as it is redox-neutral and avoids the waste associated with the reduction of a morpholinone intermediate. chemrxiv.orgchemrxiv.org

Stereochemical Characterization and Conformational Analysis of R 3 Phenylmorpholine Hydrochloride

Determination of Absolute Configuration

The designation "(R)" in (R)-3-Phenylmorpholine hydrochloride specifies the absolute configuration at the single chiral center, C3, where the phenyl group is attached. This configuration is determined using the Cahn-Ingold-Prelog (CIP) priority rules. masterorganicchemistry.comlibretexts.org For 3-phenylmorpholine (B1352888), the substituents on the chiral carbon are ranked by atomic number: the nitrogen atom of the morpholine (B109124) ring is priority #1, the phenyl group is #2, the C2 carbon of the morpholine ring is #3, and the hydrogen atom is priority #4. libretexts.org When the lowest priority substituent (hydrogen) is oriented away from the viewer, the sequence from priority 1 to 2 to 3 traces a clockwise path, hence the designation (R) for rectus. masterorganicchemistry.comlibretexts.org

Single-crystal X-ray diffraction is the most definitive experimental method for determining the absolute configuration of a chiral molecule. libretexts.orgrigaku.com This technique provides precise three-dimensional coordinates of the atoms within a crystal lattice, allowing for unambiguous assignment of the R or S configuration. rigaku.comnih.gov The analysis of a crystalline solid by X-ray diffraction produces a unique pattern of diffracted beams. mdpi.com By analyzing the intensities and positions of these spots, a detailed electron density map of the molecule can be constructed, revealing its complete molecular structure, including the spatial arrangement at chiral centers. rigaku.commdpi.com

While specific crystallographic data for this compound is not widely published, studies on closely related substituted phenylmorpholine derivatives have successfully employed this technique. nih.gov For instance, X-ray analysis of phenmetrazine hydrochloride confirmed its threo relative stereochemistry and provided detailed structural parameters. nih.gov Such studies are crucial for validating the structures of new psychoactive substances and understanding their chemical properties. nih.govljmu.ac.uk The process involves mounting a single crystal and irradiating it with X-rays, often at low temperatures to minimize thermal vibrations, to collect the diffraction data. mdpi.com

Conformational Landscape and Energetic Preferences of the Morpholine Ring

The six-membered morpholine ring is not planar and can adopt several conformations, with the chair and boat forms being the most significant.

Like cyclohexane, the morpholine ring predominantly adopts a chair conformation, which minimizes both angular and torsional strain. Conformational analysis through molecular mechanics indicates that the chair conformation is the most energetically favorable state for the morpholine ring. nih.govpsu.edu In 3-substituted morpholines, the substituent at the C3 position can be oriented in either an axial or an equatorial position. For (R)-3-Phenylmorpholine, the bulky phenyl group strongly prefers the equatorial position to minimize destabilizing 1,3-diaxial steric interactions with the hydrogen atoms on C5 and the nitrogen (N4). The alternative boat conformation is generally a higher-energy transition state between two chair forms and is not significantly populated at room temperature. The greater stability of the trans-isomer in some disubstituted morpholines, where one substituent is equatorial and the other is axial, over the cis-isomer (both equatorial or both axial) can be attributed to the minimization of nonbonded interactions. cdnsciencepub.com

Torsional angles (or dihedral angles) are crucial for defining the precise three-dimensional shape of the morpholine ring and the orientation of its substituents. psu.edu These angles describe the rotation around a chemical bond. In a perfect chair conformation, the torsional angles within the ring would be approximately ±60°. However, the presence of the oxygen and nitrogen heteroatoms and the phenyl substituent causes distortions from this ideal geometry.

While specific experimental values for this compound are not available, data from related structures like phenmetrazine hydrochloride provide insight into the typical angles of a substituted phenylmorpholine ring. nih.gov These angles confirm the chair conformation and the relative orientation of the substituents.

Table 1: Representative Torsional Angles in a Phenylmorpholine Derivative (Data based on the related structure of phenmetrazine hydrochloride as a representative example)

| Atoms (Bond) | Torsional Angle (°) |

| O1-C2-C3-N4 | -55.0 |

| C2-C3-N4-C5 | 58.0 |

| C3-N4-C5-C6 | -62.0 |

| N4-C5-C6-O1 | 61.5 |

| C5-C6-O1-C2 | -58.5 |

| C6-O1-C2-C3 | 54.0 |

| Note: Data is illustrative and derived from analyses of similar phenylmorpholine structures. nih.govpsu.edu |

Influence of Substituents on Stereochemical Stability

Substituents on the morpholine ring or the phenyl group can significantly influence the stereochemical stability of the molecule. The introduction of a second substituent on the morpholine ring can lead to the formation of diastereomers (cis and trans isomers), with their relative stability depending on steric and electronic factors. cdnsciencepub.com

For example, in 3-methyl-2-phenylmorpholine, the trans-isomer is more stable than the cis-isomer. This increased stability is attributed to the avoidance of a destabilizing nonbonded interaction between the phenyl and methyl groups that occurs in the cis conformation. cdnsciencepub.com Treatment of the less stable cis-isomer with a strong acid can cause inversion at the benzylic carbon (C2), leading to the formation of the more stable trans-isomer. cdnsciencepub.com The nature and position of substituents on the phenyl ring can also impact stability and biological activity, as seen in the numerous analogues developed for medicinal chemistry research. wikipedia.org SAR (Structure-Activity Relationship) studies on various morpholine derivatives reveal that substitutions at different positions can lead to significant changes in potency and function, which is intrinsically linked to the molecule's conformational preferences and stability. e3s-conferences.org

Computational and Theoretical Studies on R 3 Phenylmorpholine Hydrochloride

Quantum Chemical Descriptors and Molecular Properties

Quantum chemical descriptors are numerical values derived from the wavefunction of a molecule that quantify its electronic and structural properties. These descriptors are crucial for developing Quantitative Structure-Activity Relationship (QSAR) models and for a fundamental understanding of molecular behavior. jocpr.com

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. wikipedia.orgresearchgate.net

For (R)-3-Phenylmorpholine hydrochloride, the HOMO is typically localized on the electron-rich phenyl ring and the heteroatoms (nitrogen and oxygen), while the LUMO is distributed over the aromatic system. The energy gap provides insights into the electronic excitation properties and the molecule's ability to engage in charge transfer interactions.

Table 1: Calculated FMO Properties of this compound

| Parameter | Energy (eV) | Description |

|---|---|---|

| HOMO Energy | -8.5 | Energy of the highest occupied molecular orbital; related to electron-donating ability. |

| LUMO Energy | -1.2 | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

| Energy Gap (ΔE) | 7.3 | Difference between LUMO and HOMO energies; indicates chemical stability and reactivity. |

Note: The values presented are representative and derived from typical DFT calculations for similar aromatic and heterocyclic compounds.

Natural Bond Orbital (NBO) analysis is a powerful tool used to study charge delocalization, hyperconjugative interactions, and intramolecular bonding. nih.govrsc.org It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and anti-bonding orbitals. This method allows for the quantification of stabilizing interactions, such as the donation of electron density from a filled lone pair orbital to an empty anti-bonding orbital. bibliotekanauki.pl

Table 2: Key NBO Interactions in this compound

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (O) | σ* (C-C) | 3.5 |

| LP (N) | σ* (C-H) | 2.8 |

| π (C=C) phenyl | π* (C=C) phenyl | 19.5 |

Note: LP denotes a lone pair, σ* and π* denote anti-bonding orbitals. The values are illustrative of typical interactions found in such molecular systems.

Molecular Electrostatic Potential (MEP) mapping is a visualization method that illustrates the charge distribution within a molecule. wolfram.com It is invaluable for predicting how a molecule will interact with other chemical species, particularly for identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.net The MEP map is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are attractive to electrophiles, while blue indicates regions of low electron density (positive potential), which are attractive to nucleophiles. Green and yellow areas represent regions of neutral or near-neutral potential. researchgate.net

For this compound, the MEP map would show a significant negative potential (red) around the electronegative oxygen and nitrogen atoms, as well as the chloride ion. Conversely, the hydrogen atoms bonded to the nitrogen (in its protonated form) and the aromatic ring would exhibit a positive potential (blue), highlighting them as sites for nucleophilic interaction.

Density Functional Theory (DFT) Applications in Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. cuny.edu It is widely used to investigate the geometric and electronic structures of molecules, as well as to model chemical reactions. mdpi.com

A fundamental application of DFT is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule—its equilibrium geometry. mdpi.com This is achieved by finding the minimum energy structure on the potential energy surface. Following optimization, a vibrational frequency analysis is typically performed. q-chem.com This calculation predicts the molecule's vibrational modes, which correspond to the peaks observed in an infrared (IR) or Raman spectrum. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. derpharmachemica.com

For this compound, DFT calculations can provide precise bond lengths, bond angles, and dihedral angles. The calculated vibrational frequencies can be compared with experimental spectroscopic data to confirm the structure and assign specific vibrational modes to different functional groups within the molecule.

Table 3: Selected Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch | Ammonium (B1175870) group | 3250 |

| Aromatic C-H Stretch | Phenyl ring | 3080 |

| C-O-C Stretch | Morpholine (B109124) ring | 1120 |

| Aromatic C=C Bend | Phenyl ring | 1605 |

Note: These frequencies are representative values obtained from DFT calculations (e.g., using the B3LYP functional) and may be scaled to better match experimental data.

Computational modeling using DFT is a powerful tool for elucidating the mechanisms of chemical reactions. nih.gov By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, transition states. smu.edu The energy difference between the reactants and the transition state determines the activation energy, which is a key factor governing the reaction rate.

This approach can be applied to study various reactions involving this compound, such as its metabolism, synthesis, or degradation pathways. For example, a computational study could model the N-dealkylation process, identifying the transition state structure and calculating the energy barrier for the reaction. This provides a detailed, step-by-step understanding of the chemical transformation at the molecular level. mdpi.com

Table 4: Hypothetical Reaction Profile for a Reaction of this compound

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | Starting materials | 0.0 |

| Transition State (TS) | Highest energy point along the reaction coordinate | +25.5 |

| Products | Final species after reaction | -10.2 |

Note: These values illustrate a typical exothermic reaction profile calculated using DFT, providing insight into the reaction's kinetics and thermodynamics.

Prediction of Nonlinear Optical (NLO) Properties

The investigation of nonlinear optical (NLO) properties in organic molecules is a burgeoning field of research, driven by the potential applications of these materials in optoelectronics and photonics. nih.gov For a compound such as this compound, computational methods, particularly Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), serve as powerful tools for the theoretical prediction of its NLO response. researchgate.net These methods allow for the calculation of key parameters that govern NLO behavior, including dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β).

Computational studies would typically involve optimizing the geometry of the this compound molecule and then calculating its electronic properties. The polarizability (α) represents the linear response of the molecule to an external electric field, while the hyperpolarizability (β) describes the nonlinear response. nih.gov A higher value of β is indicative of a stronger second-order NLO response. The total first hyperpolarizability (β_total) is a key metric derived from these calculations.

To illustrate the type of data generated from such a theoretical study, the following table presents hypothetical calculated NLO properties for a generic organic molecule, as specific data for this compound is not available in the reviewed literature.

| Parameter | Calculated Value (a.u.) | Description |

|---|---|---|

| Dipole Moment (μ) | 3.5 D | Measures the molecule's overall polarity. |

| Polarizability (α) | 150 | Indicates the ease of distortion of the electron cloud by an electric field. |

| First Hyperpolarizability (β_total) | 850 | Quantifies the second-order nonlinear optical response. |

Advanced Molecular Dynamics and Docking Simulations (Purely Theoretical)

Advanced computational techniques such as molecular dynamics (MD) and molecular docking simulations offer a theoretical lens to explore the dynamic behavior and potential intermolecular interactions of this compound. mdpi.com These methods are purely theoretical and provide insights at the atomic level that are often inaccessible through experimental means alone.

Molecular dynamics simulations would allow for the study of the conformational flexibility and dynamics of this compound in various environments, such as in a solvent or interacting with a biological macromolecule. nih.gov An MD simulation tracks the movements of atoms over time by solving Newton's equations of motion, providing a trajectory that reveals how the molecule behaves and interacts with its surroundings. vsu.ru For instance, a simulation could reveal the stability of different conformers of the molecule, the nature of intramolecular hydrogen bonds, and the interactions with solvent molecules. nih.gov

The following table illustrates the kind of data that would be generated from a hypothetical molecular docking simulation of a generic small molecule with a protein target.

| Parameter | Value | Description |

|---|---|---|

| Binding Affinity | -7.5 kcal/mol | An estimation of the strength of the interaction between the ligand and the protein. |

| Interacting Residues | Tyr84, Phe290, Ser124 | Amino acids in the protein's binding site that form key interactions with the ligand. |

| Type of Interactions | Hydrogen bonds, hydrophobic interactions | The nature of the non-covalent bonds formed between the ligand and the protein. |

These purely theoretical studies, while not providing experimental data, are instrumental in guiding further research, helping to formulate hypotheses, and providing a rational basis for the design of new molecules with specific properties. nih.govnih.gov

Applications of R 3 Phenylmorpholine Hydrochloride in Advanced Organic Synthesis

Utilization as a Chiral Building Block for Complex Architectures

The primary application of (R)-3-Phenylmorpholine hydrochloride in organic synthesis is its role as a chiral building block. enamine.net Chiral building blocks are optically pure compounds used as starting materials to construct more complex, single-enantiomer molecules, which is particularly crucial in the pharmaceutical industry where the physiological activity of a drug often depends on its specific stereochemistry. enamine.netnih.gov The defined three-dimensional structure of (R)-3-phenylmorpholine is transferred to the target molecule, allowing for the synthesis of enantiomerically pure products without the need for costly chiral resolution steps later in the sequence. enamine.netnih.gov

Synthesis of Structurally Diverse Heterocyclic Compounds

The phenylmorpholine scaffold is a key intermediate for the synthesis of more elaborate heterocyclic systems. chemimpex.comnih.gov Heterocyclic compounds are of immense interest due to their prevalence in biologically active molecules, including a majority of FDA-approved drugs. nih.govnih.gov

Research has demonstrated the use of N-phenylmorpholine derivatives in the creation of hybrid heterocyclic compounds. nih.gov For instance, N-phenylmorpholine-thiazole derivatives have been synthesized with the goal of developing new antitumor agents. nih.gov In these syntheses, a thiosemicarbazone derivative of N-phenylmorpholine is reacted with various α-halocarbonyl compounds to yield the target thiazole (B1198619) derivatives in good to excellent yields. nih.gov The morpholine (B109124) moiety is integral to the final structure, which combines two biologically significant heterocycles. nih.gov The general utility of chiral synthons derived from amino acids for creating a variety of nitrogen-containing targets further highlights the potential of (R)-3-phenylmorpholine in this area.

Table 1: Synthesis of N-Phenylmorpholine-Thiazole Derivatives This table is based on research into the synthesis of hybrid heterocyclic compounds.

| Starting Material | Reagent | Resulting Heterocyclic System | Reported Application |

|---|---|---|---|

| N-substituted-2-(N-phenylmorpholine)ethylidene)hydrazine-1-carbothioamide | Acetyl and ester-hydrazonoyl chlorides | Thiazole derivatives pendant to N-phenylmorpholine | Antitumor Agents nih.gov |

| N-substituted-2-(N-phenylmorpholine)ethylidene)hydrazine-1-carbothioamide | α-chloroketones | Thiazole derivatives pendant to N-phenylmorpholine | Antitumor Agents nih.gov |

| N-substituted-2-(N-phenylmorpholine)ethylidene)hydrazine-1-carbothioamide | α-bromoesters | Thiazole derivatives pendant to N-phenylmorpholine | Antitumor Agents nih.gov |

Formation of Nitrogen-Containing Polycycles

The structure of (R)-3-phenylmorpholine makes it a suitable precursor for the assembly of nitrogen-containing polycyclic compounds. These complex architectures are found in numerous natural products and pharmacologically active molecules. Synthetic strategies to build such fused-ring systems often involve cascade or domino reactions that form multiple rings in a single, efficient step. rsc.orgnih.gov For example, methods have been developed for synthesizing nitrogen-containing fused-polycycles using phenol (B47542) dearomatization and subsequent cascade cyclizations. rsc.org While not starting from phenylmorpholine itself, these methodologies demonstrate how strategically placed functional groups can trigger the formation of complex polycyclic skeletons. The amine functionality within the (R)-3-phenylmorpholine ring can act as a nucleophile or be transformed into other functional groups to initiate such cyclization cascades, leading to structurally diverse fused-heterocycles. rsc.org

Role in Asymmetric Transformations and Ligand Design

Beyond its use as a structural component, this compound is a valuable scaffold for the design of chiral ligands used in asymmetric transformations. Asymmetric catalysis, which uses chiral catalysts to create an excess of one enantiomer of a product, is a powerful tool in modern chemistry. nih.govnih.gov The efficacy of these transformations often relies on the design of the chiral ligand that coordinates to a metal center. rsc.org

The chiral secondary amine of (R)-3-phenylmorpholine can be readily functionalized, for example, by attaching phosphorus-containing groups to create chiral P,N-ligands. Such ligands are highly effective in a range of metal-catalyzed reactions, including asymmetric hydrogenation. rsc.org The design of novel, sterically hindered bisphosphine ligands has led to catalysts that show excellent enantioselectivities and reactivities for the hydrogenation of various functionalized olefins. rsc.org By incorporating the rigid and stereochemically defined (R)-3-phenylmorpholine backbone, new ligands can be developed to control the chiral environment around a metal catalyst, thereby inducing high levels of stereoselectivity in chemical reactions.

Development of Novel Materials and Specialty Chemicals

The unique chemical properties of this compound also make it a building block for the development of advanced materials and specialty chemicals with tailored functions. chemimpex.com

Precursors for Ionic Liquids and Catalytic Systems

(R)-3-Phenylmorpholine can serve as a precursor for the synthesis of chiral ionic liquids (CILs). Ionic liquids (ILs) are salts with melting points below 100 °C that are explored as green solvents and catalysts due to their low vapor pressure, high thermal stability, and tunable properties. lidsen.comresearchgate.netmdpi.com Morpholine-based ILs have been synthesized and used as efficient catalysts in organic reactions. lidsen.com For example, a novel IL, [NBMMorph]⁺Br⁻, was synthesized and successfully used to catalyze the formation of 1,2,4-triazolidine-3-thiones. lidsen.com

The synthesis typically involves the N-alkylation of the morpholine nitrogen to create a quaternary ammonium (B1175870) cation. lidsen.com By starting with enantiomerically pure (R)-3-phenylmorpholine, this process would yield a chiral ionic liquid. CILs are of particular interest as they can function as both the solvent and the chiral source in asymmetric synthesis, potentially leading to more efficient and recyclable catalytic systems. nih.gov

Table 2: Example of a Morpholine-Based Ionic Liquid as a Catalyst This table is based on the application of a synthesized morpholine-based ionic liquid in organic synthesis.

| Ionic Liquid | Reactants | Product | Catalytic Function |

|---|---|---|---|

| [NBMMorph]⁺Br⁻ | Substituted Aldehydes and Thiosemicarbazide | 1,2,4-Triazolidine-3-thiones | Acidic catalyst for condensation and cyclization lidsen.com |

Building Block for Advanced Polymeric Materials

3-Phenylmorpholine (B1352888) hydrochloride has been identified as a building block for creating specialty polymers. chemimpex.com The incorporation of this rigid, chiral monomer into a polymer backbone can impart specific properties to the resulting material, such as enhanced thermal stability and improved mechanical characteristics. chemimpex.com The amine group provides a reactive handle for polymerization, allowing it to be incorporated into various polymer types like polyamides or polyimides.

Furthermore, introducing a chiral unit like (R)-3-phenylmorpholine into a polymer chain can create advanced materials with unique optical properties or capabilities for chiral recognition. Such chiral polymers are valuable in applications like chiral chromatography, where they are used as the stationary phase for separating racemic mixtures, or in the development of specialized sensors. The field of advanced polymeric materials for pharmaceutical applications continues to grow, with a focus on creating functional systems for drug delivery and other therapeutic uses. mdpi.com

Application in Reference Standard Development for Complex Mixtures

In the field of advanced organic synthesis and analytical chemistry, the use of well-characterized reference standards is fundamental to ensuring the accuracy, reliability, and validity of analytical methods. This compound serves as a crucial reference material, particularly in the analysis of complex mixtures containing synthetic drugs and their analogs. Its stable, crystalline nature and well-defined stereochemistry make it an ideal candidate for the development and validation of analytical techniques aimed at identifying and quantifying structurally similar compounds, often encountered in forensic and pharmaceutical analysis.

The primary application of this compound as a reference standard lies in its use for the qualitative and quantitative analysis of complex mixtures, such as those containing novel psychoactive substances (NPS). These mixtures often contain a variety of isomers and analogs of controlled substances, making their identification and differentiation a significant analytical challenge. The availability of a certified reference material (CRM) like this compound is essential for the validation of analytical methods, calibration of instruments, and ensuring the traceability of measurement results. enfsi.eu

Detailed Research Findings

Research in the area of forensic chemistry has highlighted the importance of reference standards for the unequivocal identification of phenylmorpholine derivatives in seized materials. Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are commonly employed for the analysis of these complex mixtures. In such analyses, this compound can be used as a reference standard to determine the retention time, mass spectrum, and fragmentation pattern of the analyte. This data is then compared to the data obtained from the analysis of the unknown sample to confirm the presence of the compound.

For instance, in a typical GC-MS analysis, a solution of this compound of a known concentration is injected into the instrument to determine its characteristic retention time and mass spectrum. This information is then used to create a library of standard data. When an unknown sample is analyzed, the data obtained is compared against this library to identify the components of the mixture. The use of a certified reference standard ensures that the identification is accurate and reliable.

Furthermore, in quantitative analysis, this compound is used to prepare calibration curves. A series of solutions of the reference standard at different concentrations are analyzed, and the instrument response is plotted against the concentration. This calibration curve is then used to determine the concentration of the analyte in an unknown sample by measuring its instrument response. The purity of the reference standard is a critical factor in the accuracy of the quantitative analysis. researchgate.net

The table below provides a representative example of the type of analytical data that would be generated when using this compound as a reference standard in common chromatographic techniques.

Interactive Data Table: Analytical Parameters for this compound as a Reference Standard

| Analytical Technique | Parameter | Typical Value |

| Gas Chromatography-Mass Spectrometry (GC-MS) | ||

| Retention Time | 12.5 min | |

| Major Mass Fragments (m/z) | 163, 134, 105, 77 | |

| Limit of Detection (LOD) | 0.1 ng/mL | |

| Limit of Quantification (LOQ) | 0.5 ng/mL | |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | ||

| Retention Time | 4.2 min | |

| [M+H]⁺ Ion (m/z) | 164.1070 | |

| Limit of Detection (LOD) | 0.05 ng/mL | |

| Limit of Quantification (LOQ) | 0.2 ng/mL | |

| Quantitative ¹H-NMR (qNMR) | ||

| Purity Assay (vs. internal standard) | ≥99.5% | |

| Diagnostic ¹H Chemical Shifts (δ, ppm) | 7.2-7.4 (m, 5H, Ar-H), 4.5 (dd, 1H, CH-Ph), 3.6-4.0 (m, 4H, CH₂-O, CH₂-N), 2.8-3.2 (m, 2H, CH₂-N) |

The development and use of reference standards like this compound are governed by international standards, such as those from the International Organization for Standardization (ISO), to ensure their quality and reliability. nih.gov The availability of such well-characterized reference materials is indispensable for the forensic and pharmaceutical communities to accurately identify and quantify controlled substances and their analogs, thereby contributing to public health and safety.

Advanced Spectroscopic and Analytical Characterization Techniques

High-Resolution Mass Spectrometry for Elucidating Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of organic molecules by providing highly accurate mass measurements of both the parent molecule and its fragment ions. This accuracy allows for the determination of elemental compositions, which is crucial for proposing and confirming fragmentation pathways. When subjected to ionization, typically electrospray ionization (ESI), (R)-3-Phenylmorpholine will be detected as the protonated molecule [M+H]⁺. Subsequent fragmentation in the mass spectrometer (MS/MS) provides a unique fingerprint of the molecule's structure.

The fragmentation of (R)-3-Phenylmorpholine is expected to follow pathways characteristic of molecules containing both a morpholine (B109124) and a phenyl ring. nih.gov The most likely fragmentation routes involve cleavages within the morpholine ring system. nih.gov A primary fragmentation event would be the cleavage of the C-C and C-O bonds of the morpholine ring.

Key proposed fragmentation pathways include:

Loss of Formaldehyde (B43269) (CH₂O): A retro-Diels-Alder-type fragmentation within the morpholine ring can lead to the loss of a neutral formaldehyde molecule.

Ring Opening and Cleavage: The protonated morpholine ring can undergo ring opening, followed by cleavage to produce characteristic fragment ions.

Phenyl Group Fragmentation: Cleavage of the bond connecting the phenyl group to the morpholine ring can result in a tropylium (B1234903) ion or related aromatic fragments.

These pathways allow for the confident identification of the molecule and differentiation from its isomers. mdpi.com

Table 1: Proposed HRMS Fragmentation Data for (R)-3-Phenylmorpholine hydrochloride

| m/z (calculated) | Proposed Formula | Proposed Fragment Structure/Origin |

| 164.1070 | [C₁₀H₁₄NO]⁺ | Protonated molecule [M+H]⁺ |

| 134.0964 | [C₉H₁₂N]⁺ | Loss of CH₂O from the parent ion |

| 106.0648 | [C₇H₈N]⁺ | Cleavage of the morpholine ring |

| 91.0542 | [C₇H₇]⁺ | Tropylium ion from cleavage of the C-N bond adjacent to the phenyl group |

| 77.0386 | [C₆H₅]⁺ | Phenyl cation |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis in Solution

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise three-dimensional structure of molecules in solution. nih.gov For a chiral compound like this compound, advanced NMR methods are essential for confirming its relative and absolute configuration and understanding its conformational dynamics.

A full suite of NMR experiments would be employed for a complete analysis:

1D NMR (¹H and ¹³C): These experiments provide initial information on the chemical environment of each proton and carbon atom, confirming the presence of both the phenyl and morpholine moieties.

2D NMR (COSY, HSQC, HMBC): These correlation experiments are used to assemble the molecular structure piece by piece. COSY (Correlation Spectroscopy) identifies proton-proton couplings within the morpholine ring, HSQC (Heteronuclear Single Quantum Coherence) links protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (2-3 bond) correlations between protons and carbons, confirming the connectivity between the phenyl and morpholine rings.

Nuclear Overhauser Effect (NOE) Spectroscopy: Techniques like NOESY or ROESY are crucial for stereochemical and conformational analysis. mdpi.com These experiments detect through-space interactions between protons that are close to each other, regardless of their bonding connections. For (R)-3-Phenylmorpholine, NOE correlations between the proton at the chiral center (C3) and specific protons on the phenyl ring can help determine the preferred orientation (axial vs. equatorial) of the phenyl group relative to the morpholine ring. This provides insight into the molecule's most stable conformation in solution. mdpi.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Phenyl-H (ortho, meta, para) | 7.2 - 7.5 | 125 - 140 |

| Morpholine-H2 | 3.5 - 4.0 | ~70 |

| Morpholine-H3 (chiral center) | 4.5 - 5.0 | ~60 |

| Morpholine-H5 | 3.0 - 3.5 | ~50 |

| Morpholine-H6 | 3.8 - 4.2 | ~65 |

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Determination

For any single-enantiomer compound, determining its enantiomeric purity is a critical quality control step. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying enantiomers. unife.it The technique relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

The separation of (R)- and (S)-3-Phenylmorpholine would typically involve a CSP based on a polysaccharide derivative, such as amylose (B160209) or cellulose, coated onto a silica (B1680970) support. elte.hu These phases create a chiral environment where enantiomers can form transient diastereomeric complexes through interactions like hydrogen bonding, dipole-dipole interactions, and π-π stacking. The enantiomer that forms the more stable complex with the CSP will be retained longer on the column, allowing for their separation. elte.hu The choice of mobile phase, often a mixture of an alkane (like hexane (B92381) or heptane) and an alcohol (like isopropanol (B130326) or ethanol), is optimized to achieve the best resolution between the two enantiomer peaks. nih.gov

Table 3: Example Chiral HPLC Method for Enantiomeric Purity of (R)-3-Phenylmorpholine

| Parameter | Condition |

| Column | Polysaccharide-based Chiral Stationary Phase (e.g., Lux Amylose-1) |

| Mobile Phase | Hexane:Isopropanol (90:10 v/v) with 0.1% Diethylamine |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 254 nm |

| Expected Retention Time (S)-enantiomer | ~5.2 min |

| Expected Retention Time (R)-enantiomer | ~6.5 min |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Conformational Insights

For this compound, the spectra would be characterized by vibrations from the phenyl group, the morpholine ring, and the N-H⁺ bond of the hydrochloride salt.

FT-IR Spectroscopy: The FT-IR spectrum would prominently feature a broad absorption band for the N-H⁺ stretching vibration of the secondary ammonium (B1175870) salt. It would also show sharp peaks for the aromatic C-H stretching of the phenyl ring and aliphatic C-H stretching from the morpholine ring. The C-O-C ether stretch of the morpholine ring would also be a characteristic band.

Raman Spectroscopy: The Raman spectrum would be particularly sensitive to the vibrations of the phenyl ring, with a strong signal for the symmetric ring-breathing mode. Aromatic C=C stretching bands would also be clearly visible. The less polar C-H and C-C bonds of the morpholine ring would also produce distinct Raman signals.

Differences in the vibrational spectra can sometimes be used to distinguish between different crystalline forms (polymorphs) of the same compound, as the packing in the crystal lattice can influence the vibrational modes. americanpharmaceuticalreview.comsci-hub.st

Table 4: Key Vibrational Frequencies for this compound

| Functional Group / Vibration | Typical FT-IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

| N-H⁺ Stretch (Ammonium Salt) | 2400 - 2800 (Broad) | Weak / Not prominent |

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 | 2850 - 2960 |

| Aromatic C=C Stretch | 1450 - 1600 | 1580 - 1610 (Strong) |

| C-O-C Ether Stretch | 1070 - 1150 (Strong) | Moderate |

| Phenyl Ring Breathing | Weak / Not prominent | ~1000 (Strong) |

Future Perspectives and Emerging Research Directions

Innovations in Green Chemistry Approaches for Synthesis

The synthesis of complex chiral molecules is increasingly guided by the principles of green chemistry, which prioritize sustainability, efficiency, and reduced environmental impact. mdpi.com Future efforts in synthesizing (R)-3-Phenylmorpholine hydrochloride and its analogs are expected to move away from traditional methods that often rely on harsh conditions or heavy metal catalysts, toward more eco-friendly alternatives. nih.govacs.org

A primary area of innovation lies in biocatalysis, which uses enzymes to perform chemical transformations with high chemo-, regio-, and stereoselectivity under mild, aqueous conditions. nih.gov Engineered enzymes, such as transaminases and amine dehydrogenases, offer a promising route for the asymmetric synthesis of chiral amines, which are key precursors. nih.govacs.org These enzymatic cascades can reduce the number of synthetic steps, minimize waste, and operate with high atom economy. acs.org For instance, a "hydrogen-borrowing" amination process combining an alcohol dehydrogenase (ADH) with an amine dehydrogenase (AmDH) in whole-cell systems represents a significant advancement toward greener amination of alcohols. rsc.org

Another key strategy is the development of redox-neutral protocols. A recently reported method for morpholine (B109124) synthesis from 1,2-amino alcohols utilizes inexpensive and simple reagents like ethylene (B1197577) sulfate (B86663), avoiding harsh oxidizing or reducing agents. nih.govchemrxiv.org This approach is noted for its high yield and scalability, offering substantial environmental and safety benefits over traditional methods. nih.govchemrxiv.org Furthermore, asymmetric hydrogenation, which offers excellent atom economy with virtually no byproducts, stands out as a powerful and sustainable strategy for producing optically active amines. acs.org

| Approach | Traditional Methods | Green Chemistry Innovations |

|---|---|---|

| Catalysts | Heavy metals (e.g., Palladium, Rhodium), often requiring high pressure and purification. nih.gov | Engineered enzymes (biocatalysis), organocatalysts. nih.govchiralpedia.com |

| Reagents | Harsh oxidizing/reducing agents, stoichiometric reagents. | Inexpensive and simple reagents (e.g., ethylene sulfate), use of H2 in asymmetric hydrogenation. acs.orgnih.gov |

| Conditions | High temperatures and pressures, use of volatile organic solvents. nih.gov | Mild, aqueous conditions, ambient temperature and pressure. nih.gov |

| Efficiency | Often involves multiple steps, including protection/deprotection; racemic mixtures may require resolution (max 50% yield). nih.govacs.org | Fewer synthetic steps (one-pot reactions), high atom economy, high enantioselectivity (>99% ee). acs.orgacs.org |

| Waste Profile | Significant generation of metal waste and byproducts. nih.gov | Minimal waste, biodegradable catalysts (enzymes), reduced solvent use. mdpi.comacs.org |

Discovery of Unprecedented Reactivity and Derivatization

Future research will focus on exploring the reactivity of the this compound scaffold to generate novel derivatives with unique properties. The morpholine ring is a versatile building block in medicinal chemistry, and discovering new ways to functionalize it is crucial for developing new therapeutic agents. e3s-conferences.orgnih.gov

One emerging area is the electrophile-induced cyclization of optically pure N-allyl-β-amino alcohols to create highly substituted chiral morpholines. banglajol.info This method allows for the stereoselective installation of functional groups, providing rapid access to diverse analogs. banglajol.info The reactivity can be tuned by the electronic properties of substituents on the aryl moiety, accelerating the reaction and influencing diastereoselectivity. banglajol.inforesearchgate.net

Additionally, organocatalysis is being explored for novel transformations. For example, cinchona alkaloid-derived catalysts have been used in asymmetric halocyclization to produce chiral morpholines containing a quaternary stereocenter with excellent yields and enantioselectivities. rsc.org The development of new chemo-, regio-, and stereoselective reactions will be paramount. mdpi.com This includes exploring the reactivity of chiral morpholinones, which can be synthesized from amino acids and serve as intermediates for a variety of derivatives. rsc.org These strategies enable the systematic expansion of chemical diversity, allowing for detailed structure-activity relationship (SAR) studies. e3s-conferences.orgnih.gov

Machine Learning and Artificial Intelligence in Predictive Chemical Synthesis

ML models, particularly deep neural networks (DNNs), are being trained on vast datasets of chemical reactions to predict enantioselectivity with high accuracy. rsc.orgnih.gov For a chiral compound, predicting the enantiomeric excess (% ee) is critical. nih.gov ML algorithms can identify subtle molecular features in reactants, ligands, and catalysts that influence the stereochemical outcome of a reaction, thereby guiding chemists toward the optimal conditions without extensive trial-and-error experimentation. chiralpedia.comrsc.org

AI is also being applied to retrosynthetic analysis, where software can propose viable synthetic pathways for a target molecule. preprints.orgpreprints.org These tools deconstruct the target into simpler, commercially available starting materials, saving significant time in the planning phase. preprints.org Furthermore, generative AI models can design novel chiral ligands or catalysts specifically tailored for a desired transformation. nih.gov By combining predictive models for reaction outcomes with generative models for catalyst design, researchers can create a powerful, data-driven workflow for accessing new and complex chiral morpholine derivatives efficiently. rsc.orgnih.gov

| AI/ML Application | Description | Impact on Synthesizing this compound |

|---|---|---|

| Reaction Outcome Prediction | ML models predict the yield, regioselectivity, and enantioselectivity (% ee) of a reaction based on inputs like substrates, catalysts, and solvents. rsc.orgdigitellinc.com | Reduces the need for extensive experimental screening by identifying optimal conditions for high stereoselectivity. chiralpedia.com |

| Retrosynthetic Analysis | AI algorithms propose one or more complete synthetic routes from the target molecule back to simple precursors. preprints.org | Accelerates the design of efficient and novel synthesis pathways. preprints.org |

| Catalyst/Ligand Design | Generative models create novel molecular structures for catalysts or chiral ligands that are predicted to be highly effective for a specific transformation. nih.gov | Enables the discovery of new, more efficient catalysts for asymmetric synthesis. rsc.org |

| High-Throughput Screening Simulation | AI can perform in silico screening of vast virtual libraries of reactants or conditions to identify the most promising candidates for experimental validation. drugtargetreview.comdigitellinc.com | Makes the discovery of new derivatives and reaction conditions more resource- and time-efficient. |

Interdisciplinary Research Integrating Advanced Computational and Experimental Methodologies

Computational methods like Density Functional Theory (DFT) can provide mechanistic insights into catalytic cycles, helping to explain the origins of stereoselectivity. rsc.org When combined with ML models, these insights can lead to more generalizable and accurate predictions. chiralpedia.com For example, molecular descriptors derived from computationally modeled transition states can be used as features in an ML model to predict the enantioselectivity of a reaction. rsc.org

Q & A

Q. Table 1: Key Parameters for Enantiomeric Purity Assurance

| Parameter | Method | Target Purity | Reference Standard |

|---|---|---|---|

| Chiral Purity Analysis | Chiral HPLC with UV detection | ≥99% ee | Pharmacopeial guidelines |

| Intermediate Control | Polarimetry or NMR | ≥95% ee | Internal standards |

Basic: How should researchers validate the identity of this compound using spectroscopic methods?

Methodological Answer:

A multi-technique approach is critical:

NMR Spectroscopy : Confirm the morpholine ring structure via characteristic proton signals (e.g., δ 3.5–4.5 ppm for N-CH₂ groups) and aromatic protons (δ 7.2–7.5 ppm for the phenyl group) .

Mass Spectrometry (MS) : Verify the molecular ion peak ([M+H]⁺ at m/z corresponding to C₁₀H₁₄ClNO⁺) and fragmentation patterns.

IR Spectroscopy : Identify N-H stretches (~3300 cm⁻¹) and C-O-C vibrations (~1120 cm⁻¹) in the hydrochloride form .

Note : Cross-validate with certified reference materials where available .

Advanced: How can researchers resolve contradictions in solubility data for this compound under varying pH conditions?

Methodological Answer:

Discrepancies often arise from protonation state changes. Follow these steps:

pH-Solubility Profiling : Measure solubility in buffered solutions (pH 1–10) using UV-Vis spectrophotometry .

Ionization Analysis : Calculate pKa values via potentiometric titration to correlate solubility with protonation states.

Crystalline Form Screening : Assess polymorphic stability using X-ray diffraction (XRD) to rule out hydrate/solvate formation .

Q. Table 2: Example Solubility Data at 25°C

| pH | Solubility (mg/mL) | Notes |

|---|---|---|

| 1.2 | 45.2 ± 2.1 | Fully protonated |

| 6.8 | 8.7 ± 0.9 | Partial deprotonation |

| 9.0 | 1.3 ± 0.3 | Neutral morpholine form |

Advanced: What strategies are effective for analyzing trace impurities in this compound batches?

Methodological Answer:

Adopt pharmacopeial guidelines for impurity profiling :

HPLC-UV/ELSD : Use gradient elution (C18 column, 0.1% TFA in water/acetonitrile) to separate and quantify impurities.

LC-MS/MS : Identify unknown impurities via high-resolution mass spectrometry and fragmentation libraries.

Forced Degradation : Expose the compound to heat, light, and acidic/alkaline conditions to simulate degradation pathways and validate method robustness.

Q. Critical Impurities to Monitor :

- Synthesis Byproducts : Unreacted intermediates (e.g., 3-phenylmorpholine free base).

- Degradation Products : Hydrolyzed morpholine rings or oxidized phenyl groups .

Advanced: How can researchers address discrepancies in biological activity data across studies involving this compound?

Methodological Answer:

Contradictions may stem from batch variability or assay conditions. Mitigate via:

Standardized Bioassays : Use internal controls (e.g., reference agonists/antagonists) in receptor-binding studies.

Enantiomeric Purity Reassessment : Confirm no racemization occurred during storage using chiral HPLC .

Meta-Analysis : Compare data across studies while adjusting for variables like cell line, buffer composition, and incubation time .

Basic: What are the best practices for storing this compound to ensure long-term stability?

Methodological Answer:

Conditions : Store in airtight, light-resistant containers at -20°C under inert gas (N₂ or Ar).

Stability Monitoring : Perform accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis .

Lyophilization : For aqueous solutions, lyophilize to prevent hydrolysis.

Advanced: How can computational modeling aid in optimizing the pharmacological profile of this compound derivatives?

Methodological Answer:

Docking Studies : Predict binding affinities to target receptors (e.g., σ receptors) using software like AutoDock Vina.

QSAR Modeling : Corrogate structural modifications (e.g., substituents on the phenyl ring) with activity data .

ADMET Prediction : Use tools like SwissADME to optimize solubility, metabolic stability, and toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.